Cas no 898760-96-8 (1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane)

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is a brominated and chlorinated aromatic ketone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a 4-bromo-3-methylphenyl group attached to a 6-chloro-1-oxohexane chain, offering reactivity at multiple sites for further functionalization. The bromine and chlorine substituents enhance its utility in cross-coupling reactions, such as Suzuki or Negishi couplings, while the ketone group provides a versatile handle for nucleophilic additions or reductions. This compound is particularly valuable in the development of complex molecules due to its balanced reactivity and stability under controlled conditions. Proper handling and storage are recommended due to its halogenated nature.
1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane structure
898760-96-8 structure
Product Name:1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane
CAS No:898760-96-8
MF:C13H16BrClO
MW:303.622542381287
CID:994041
PubChem ID:24726753
Update Time:2025-10-29

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane Chemical and Physical Properties

Names and Identifiers

    • 1-(4-BROMO-3-METHYLPHENYL)-6-CHLORO-1-OXOHEXANE
    • 1-(4-bromo-3-methylphenyl)-6-chlorohexan-1-one
    • AKOS016022580
    • MFCD07700049
    • DTXSID90645146
    • 898760-96-8
    • MS-21247
    • 1-Hexanone, 1-(4-bromo-3-methylphenyl)-6-chloro-
    • 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane
    • MDL: MFCD07700049
    • Inchi: 1S/C13H16BrClO/c1-10-9-11(6-7-12(10)14)13(16)5-3-2-4-8-15/h6-7,9H,2-5,8H2,1H3
    • InChI Key: XHCCOPYBHCRLRE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C)C(CCCCCCl)=O

Computed Properties

  • Exact Mass: 302.00700
  • Monoisotopic Mass: 302.00731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.315±0.06 g/cm3(Predicted)
  • Boiling Point: 397.5±37.0 °C(Predicted)
  • PSA: 17.07000
  • LogP: 4.73940

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
206899-1g
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898760-96-8 97%
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Fluorochem
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TRC
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Key Organics Ltd
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A2B Chem LLC
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1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:898760-96-8)1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane
Order Number:A1233502
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:43
Price ($):346
Email:sales@amadischem.com

Additional information on 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane

Professional Introduction to Compound with CAS No. 898760-96-8 and Product Name: 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane

The compound with the CAS number 898760-96-8 and the product name 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. The presence of both bromo and chloro substituents on the aromatic ring, combined with the oxo group on the hexane chain, imparts distinct reactivity and binding properties that make it a valuable scaffold for medicinal chemists.

Recent studies have highlighted the importance of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane in the design of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical trials. The bromo and chloro groups serve as versatile handles for further chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored pharmacological profiles. This flexibility is particularly advantageous in the pursuit of targeted therapies, where precise molecular interactions are crucial.

In the realm of drug discovery, the compound’s ability to engage with biological targets has been explored through various computational and experimental approaches. The 4-Bromo-3-methylphenyl moiety, in particular, has been identified as a key pharmacophore in several lead compounds. Its spatial arrangement allows for optimal binding to proteins involved in critical biological pathways, making it an attractive component for structure-based drug design. The oxo group on the hexane chain further contributes to the molecule’s solubility and metabolic stability, factors that are often considered during early-stage development.

One of the most compelling aspects of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is its potential in modulating enzyme activity. Preliminary research suggests that derivatives of this compound may exhibit inhibitory effects on enzymes implicated in inflammatory and infectious diseases. The bromo and chloro substituents facilitate selective interactions with active sites, while the oxo group enhances binding affinity. These characteristics have led to its investigation as a candidate for treating conditions such as cancer, neurodegenerative disorders, and autoimmune diseases.

The synthesis of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include bromination and chlorination reactions, followed by functional group interconversions to introduce the oxo group at the appropriate position. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are essential for translating laboratory discoveries into viable therapeutic options.

From a computational chemistry perspective, 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane has been subjected to extensive molecular modeling studies. These simulations have provided insights into its binding mode with biological targets, helping researchers predict its efficacy and potential side effects. The integration of machine learning algorithms has further enhanced our understanding of how structural modifications influence pharmacokinetic properties. Such computational tools are indispensable in modern drug design pipelines.

The compound’s role in interdisciplinary research is also noteworthy. Its unique properties make it a valuable tool for studying molecular recognition processes at the atomic level. Collaborations between chemists, biologists, and computer scientists have led to novel methodologies for drug discovery that leverage both experimental data and computational predictions. This holistic approach is expected to accelerate the development of next-generation therapeutics.

Future directions for research on 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane include exploring its interactions with nucleic acids and other non-protein targets. Additionally, green chemistry principles are being applied to optimize synthetic routes, minimizing waste and energy consumption. Such efforts align with broader industry trends toward sustainable pharmaceutical development.

In conclusion, 898760-96-8 (CAS No.) and 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane exemplify the cutting edge of pharmaceutical innovation. Their structural complexity and functional versatility position them as promising candidates for addressing unmet medical needs. As research progresses, we can anticipate further breakthroughs that will expand their applications across multiple therapeutic domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898760-96-8)1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane
A1233502
Purity:99%
Quantity:1g
Price ($):346
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